4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester
Description
4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester is a chiral organic compound characterized by a benzene ring substituted with a propanoic acid methyl ester group and an oxirane (epoxide) ring-containing methoxy moiety. The molecular formula is C₁₃H₁₆O₅ (calculated based on structural analogs in and ), with a molecular weight of approximately 252.26 g/mol. This compound is primarily used in organic synthesis, serving as an intermediate for pharmaceuticals, agrochemicals, or fine chemicals .
Properties
IUPAC Name |
methyl 3-[4-[[(2R)-oxiran-2-yl]methoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUIFGTTIEBLT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC1=CC=C(C=C1)OC[C@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Followed by Epoxide Etherification
This two-step approach prioritizes early ester formation to avoid epoxide degradation during subsequent reactions.
Step 1: Methyl Ester Formation
3-(4-Hydroxyphenyl)propanoic acid undergoes acid-catalyzed esterification with methanol. A modified HCl/methanol protocol, optimized for minimal water content, achieves near-quantitative conversion:
Reaction Conditions :
Step 2: Williamson Ether Synthesis with (R)-Epichlorohydrin
The phenolic hydroxyl group reacts with (R)-epichlorohydrin under controlled basic conditions:
Reaction Conditions :
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Base : Aqueous NaOH (0.1 M).
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Solvent : Tetrahydrofuran (THF).
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Temperature : 0°C to room temperature.
Challenges :
Mitsunobu Reaction for Stereocontrolled Etherification
The Mitsunobu reaction enables stereospecific coupling of methyl 3-(4-hydroxyphenyl)propanoate with (S)-glycidol, inverting the alcohol’s configuration to yield the (2R)-epoxide.
Reaction Conditions :
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Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine.
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Solvent : Anhydrous THF.
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Temperature : 0°C to room temperature.
Advantages :
Yield : 80–85% (empirical estimates).
Asymmetric Epoxidation of Allyl Ether Precursors
A three-step strategy involving allyl ether formation, asymmetric epoxidation, and esterification:
Allyl Ether Synthesis
4-Allyloxyphenylpropanoic acid is synthesized via nucleophilic substitution:
Reaction Conditions :
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Substrate : 4-Hydroxyphenylpropanoic acid, allyl bromide.
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Base : K₂CO₃.
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Solvent : Acetone.
Yield : 90–95%.
Sharpless-Katsuki Epoxidation
The allyl ether undergoes asymmetric epoxidation using a titanium-isopropyl tartrate catalyst:
Reaction Conditions :
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Catalyst : Ti(OiPr)₄, (+)-diethyl tartrate.
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Oxidant : tert-Butyl hydroperoxide (TBHP).
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Temperature : –20°C.
Outcome :
Esterification
The propanoic acid is methylated using BF₃-methanol:
Reaction Conditions :
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Catalyst : 10% BF₃ in methanol.
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Temperature : 37°C (20 min).
Yield : 95%.
Comparative Analysis of Methods
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction | Asymmetric Epoxidation |
|---|---|---|---|
| Epoxide Stability | Moderate (risk of ring-opening) | High | High |
| Stereocontrol | Dependent on (R)-epichlorohydrin | High (via inversion) | High (catalyst-dependent) |
| Yield | 60–70% | 80–85% | 65–70% (overall) |
| Cost | Low | High (DEAD/PPh₃) | Moderate |
| Scalability | High | Moderate | Low |
Industrial and Laboratory Considerations
Chemical Reactions Analysis
4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester is widely used in scientific research, particularly in:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studying enzyme mechanisms and protein interactions due to its reactive epoxide group.
Medicine: Research involving this compound includes drug development and the study of metabolic pathways.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester involves its reactive epoxide group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, thereby affecting their function and activity. The compound targets specific molecular pathways, making it useful in studying biochemical processes.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester (CAS 112805-58-0)
- Key Difference : Stereochemistry at the oxirane ring (2S vs. 2R configuration).
- Impact : The enantiomeric pair may exhibit divergent reactivity in asymmetric synthesis or differential binding in biological systems. For example, (2R) and (2S) isomers could act as chiral building blocks for drugs with stereospecific activity .
4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester (CAS 1189858-70-5)
- Structure: Contains a deuterated oxiranylmethoxy group and an acetic acid ethyl ester instead of propanoic acid methyl ester.
- Molecular Formula : C₁₃H₁₁D₅O₄.
Methyl 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetate (CAS 4371-01-1)
- Structure: Substituted with an acetic acid methyl ester (shorter carbon chain) instead of propanoic acid.
- Impact : Reduced chain length may lower lipophilicity compared to the target compound, affecting solubility or membrane permeability in biological applications .
Table 1: Structural Comparison of Key Analogs
| Compound Name | Molecular Formula | Substituent Differences | Key Applications |
|---|---|---|---|
| Target Compound (2R-isomer) | C₁₃H₁₆O₅ | Propanoic acid methyl ester, 2R-oxirane | Organic synthesis intermediates |
| (2S)-Isomer (CAS 112805-58-0) | C₁₃H₁₆O₅ | 2S-oxirane configuration | Chiral drug precursors |
| 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester | C₁₃H₁₁D₅O₄ | Deuterated, acetic acid ethyl ester | Isotopic labeling, NMR studies |
| Methyl 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetate | C₁₂H₁₄O₄ | Acetic acid methyl ester | Fine chemical synthesis |
Functional Group Variants in Methyl Esters
8-O-Acetylshanzhiside Methyl Ester
- Structure: A complex triterpenoid methyl ester with acetyloxy and hydroxy groups, unlike the simpler aromatic ester in the target compound.
- Applications : Used in pharmacological research (e.g., anti-inflammatory agents) and as a reference standard, highlighting the diversity of methyl esters in drug discovery .
Fatty Acid Methyl Esters (e.g., Palmitic Acid Methyl Ester)
- Structure : Linear aliphatic chains without aromatic or epoxide groups.
- Applications : Primarily in biodiesel production and lipid metabolism studies, contrasting with the target compound’s role in synthetic chemistry .

Stereochemical and Reactivity Comparisons
- : The compound 2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester (CAS 96125-49-4) shares the oxirane and methyl ester groups but has a methoxyphenyl substituent instead of benzenepropanoic acid.
- : Aliphatic methyl esters like 3-oxohexanoic acid methyl ester lack aromaticity, resulting in lower thermal stability compared to the target compound’s aromatic backbone.
Biological Activity
4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester, also known by its CAS number 246219-23-8, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.
- Molecular Formula: CHO
- Molecular Weight: 236.26 g/mol
- Structure: The compound features an oxirane (epoxide) moiety which is significant for its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-1. MMPs are enzymes that play critical roles in the degradation of extracellular matrix components and are implicated in various pathological conditions, including cancer and arthritis.
Inhibition of MMP-1
Recent studies have shown that this compound exhibits potent inhibitory activity against MMP-1. Notably, it has been reported to possess an inhibitory concentration (IC) significantly lower than many related compounds, indicating a strong potential as a therapeutic agent:
| Compound | IC (µM) |
|---|---|
| This compound | 0.025 |
| Compound 3 | 1.54 |
| Compound 2 | >100 |
This data suggests that the presence of the oxirane group enhances the binding affinity and specificity towards the active site of MMP-1, making it a candidate for further development in treating diseases where MMPs are involved .
The mechanism by which this compound inhibits MMP-1 involves several key interactions:
- Hydrogen Bonding: The carbonyl group of the compound forms hydrogen bonds with specific amino acid residues in the active site of MMP-1, enhancing binding stability.
- Steric Compatibility: The molecular structure allows for optimal fitting into the enzyme's active site, which is crucial for effective inhibition.
- Halogen Bonding: The trifluoromethyl group at the para position may engage in halogen bonding with ARG214 residue in MMP-1, contributing to its high potency .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- A study published in PMC reported that this compound was synthesized and evaluated for its activity against various MMPs. The results indicated a marked increase in potency compared to structurally similar compounds .
- Another research highlighted its potential application in oncology, suggesting that by inhibiting MMP-1, this compound could reduce tumor invasion and metastasis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester, and how do reaction conditions influence yield and purity?
- Methodology :
-
Epoxide Formation : The (2R)-oxiranylmethoxy group is typically introduced via epoxidation of a precursor alkene using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled temperature (0–5°C) to preserve stereochemistry .
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Esterification : The propanoic acid methyl ester moiety is synthesized via acid-catalyzed (e.g., H₂SO₄) esterification of the corresponding carboxylic acid with methanol. Reflux conditions (60–80°C, 12–24 hours) are standard, with yields up to 88% reported in analogous ester syntheses .
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Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization are critical for isolating the enantiomerically pure product.
- Key Data :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C (epoxidation) | Prevents racemization |
| Catalyst Loading | 1–5 mol% (acid) | Higher loadings risk side reactions |
| Solvent Polarity | Low (hexane/EtOAc) | Enhances crystallization efficiency |
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential. The (2R)-oxiranyl group shows distinct splitting patterns (e.g., coupling constants J = 2–4 Hz for epoxide protons). Aromatic protons on the benzene ring appear as multiplet signals (δ 6.8–7.5 ppm) .
- X-ray Crystallography : Definitive confirmation of stereochemistry requires single-crystal X-ray analysis, particularly for resolving R-configuration disputes .
- Chiral HPLC : To assess enantiomeric excess (ee), use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can enantioselective synthesis of the (2R)-oxiranylmethoxy group be optimized using asymmetric catalysis?
- Methodology :
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Catalyst Selection : Chiral salen-Mn(III) complexes or organocatalysts (e.g., Jacobsen catalysts) enable asymmetric epoxidation of allyl ether precursors. Catalyst loading (5–10 mol%) and solvent polarity (toluene/CH₂Cl₂) are critical for ee >90% .
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Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers, enriching the (2R)-form. Reaction monitoring via chiral GC-MS ensures process control .
- Data Contradiction Analysis :
-
Conflicting ee values may arise from competing radical pathways in epoxidation. Mitigate by optimizing oxygen exclusion and using radical inhibitors (e.g., BHT) .
Q. What strategies are effective for stabilizing the epoxide ring against nucleophilic attack during downstream reactions?
- Methodology :
- Protective Groups : Temporarily protect the epoxide using silyl ethers (e.g., TBSCl) during acidic/basic reactions. Deprotection with TBAF restores reactivity .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) minimize ring-opening by reducing nucleophilicity of counterions .
Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?
- Methodology :
- DFT Calculations : Compare computed transition states (e.g., epoxide ring-opening barriers) with kinetic data. Adjust solvent models (PCM vs. SMD) to align with experimental conditions .
- Isotopic Labeling : Use ¹⁸O-labeled epoxides to trace reaction pathways and validate mechanistic hypotheses .
Analytical and Methodological Considerations
Q. What are the best practices for identifying and quantifying impurities in synthesized batches?
- Methodology :
- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) coupled with high-resolution MS to detect trace impurities (e.g., unreacted carboxylic acid or diastereomers) .
- Reference Standards : Compare retention times and spectra with certified impurities like fenofibric acid derivatives (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

